2-(3,4-Dichlorophenyl)-1-isoindolinimine

説明

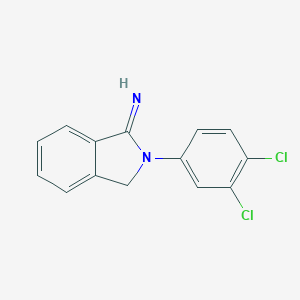

2-(3,4-Dichlorophenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 3,4-dichlorophenyl group.

特性

分子式 |

C14H10Cl2N2 |

|---|---|

分子量 |

277.1g/mol |

IUPAC名 |

2-(3,4-dichlorophenyl)-3H-isoindol-1-imine |

InChI |

InChI=1S/C14H10Cl2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2 |

InChIキー |

DBKFNYXIMZFPSD-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl |

正規SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-(3,4-Dichlorophenyl)-1-isoindolinimine with structurally or functionally related compounds, focusing on substituent effects, core modifications, and applications.

Table 1: Key Comparisons

Comparison with 3-Chloro-N-phenyl-phthalimide

- Core Structure : While both compounds feature an isoindoline-derived core, 3-chloro-N-phenyl-phthalimide contains a dione (1,3-dione) moiety, whereas the target compound has an imine group. This difference alters electronic properties, with the dione being more electron-deficient.

- Substituents : The 3-chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide contrast with the dichlorophenyl group in the target compound, which may enhance steric bulk and lipophilicity.

- Applications: 3-Chloro-N-phenyl-phthalimide is used in polyimide synthesis due to its reactivity as a monomer .

Comparison with BD 1008 and BD 1047

- Core Structure : BD 1008 and BD 1047 are piperidine derivatives with ethylamine linkers, unlike the isoindolinimine core of the target compound. This structural divergence likely impacts binding affinity and metabolic stability.

- Substituents: Both BD 1008 and the target compound feature a 3,4-dichlorophenyl group, but BD 1008 includes a pyrrolidinyl or dimethylamino group, enhancing σ receptor affinity . The isoindolinimine core may modulate selectivity for other receptor classes.

- Applications : BD 1008 is a well-characterized σ receptor ligand, suggesting the dichlorophenyl group’s role in receptor interaction. The target compound’s rigid core could improve pharmacokinetic properties in drug design.

Comparison with Methazole

- Core Structure : Methazole contains an oxadiazolidine-dione core, which is structurally distinct from isoindolinimine. The oxadiazolidine ring is more polar, influencing solubility and environmental persistence.

- Substituents : Both compounds share a 3,4-dichlorophenyl group, but methazole includes a methyl group on the oxadiazolidine ring, critical for its herbicidal activity .

- Applications : Methazole’s agricultural use highlights the dichlorophenyl group’s role in disrupting plant processes. The target compound’s nitrogen-rich core may instead target biological systems (e.g., enzymes or receptors).

Comparison with Dopamine HCl

- Core Structure : Dopamine is a phenethylamine, simpler than the isoindolinimine core. The aromatic ring in dopamine has hydroxyl groups (3,4-dihydroxyphenyl), contrasting with the electron-withdrawing chlorines in the target compound.

- Substituents : The dichlorophenyl group increases lipophilicity and may reduce blood-brain barrier penetration compared to dopamine’s hydrophilic dihydroxyphenyl group.

- Applications: Dopamine’s role as a neurotransmitter underscores the importance of hydroxyl groups in receptor binding . The target compound’s dichlorophenyl group could redirect activity toward non-neuronal targets.

Key Research Findings and Implications

Electronic Effects : The dichlorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions, relevant in material science or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。